molecular formula C13H15N3O2 B2558936 N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide CAS No. 881438-01-3

N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide

Cat. No.: B2558936
CAS No.: 881438-01-3
M. Wt: 245.282
InChI Key: AFMSHJONFFOUEM-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-bromo-1-methoxypropane in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred method due to its cost-effectiveness and reduced toxicity . This approach not only enhances the yield but also ensures the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but

Biological Activity

N-(1-Methoxypropan-2-yl)quinoxaline-6-carboxamide is a compound belonging to the quinoxaline class, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimycobacterial research. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on recent studies.

Structure and Synthesis

This compound can be synthesized through various chemical reactions involving quinoxaline derivatives. The incorporation of the methoxypropan-2-yl group is crucial for enhancing the compound's solubility and biological activity. The structural formula can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

Antiviral Properties

Quinoxaline derivatives have been investigated for their antiviral properties, particularly against viruses such as Herpes Simplex Virus (HSV) and Coxsackievirus B5. In a systematic review, several quinoxaline compounds demonstrated varying degrees of antiviral activity. For instance, one derivative showed a 25% reduction in plaque formation at a concentration of 20 µg/mL against HSV . While this compound's specific antiviral efficacy remains to be fully elucidated, its structural similarities suggest potential activity.

Table 1: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TargetConcentration (µg/mL)Plaque Reduction (%)
Compound AHSV2025
Compound BCBV50.09High
This compoundTBDTBDTBD

Antimycobacterial Activity

Recent studies have highlighted the efficacy of quinoxaline derivatives against Mycobacterium tuberculosis. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 1.25 µg/mL against M. tuberculosis . The mechanism of action is believed to involve DNA damage through the introduction of single and double-stranded breaks, which is critical in combating drug-resistant strains.

Table 2: Antimycobacterial Activity

CompoundMIC (µg/mL)Target Organism
Compound X1.25M. tuberculosis
Compound YTBDM. smegmatis
This compoundTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication and bacterial DNA synthesis.
  • DNA Interaction : The compound may induce DNA strand breaks, leading to bacterial cell death.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins or nucleic acids.

Case Studies

Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:

  • Case Study 1 : A study demonstrated that a related quinoxaline derivative significantly reduced viral load in infected cell lines, suggesting that structural modifications can enhance antiviral properties .
  • Case Study 2 : Research on antimycobacterial activity showed that specific derivatives resulted in lower MIC values compared to traditional antibiotics, indicating a promising avenue for treating resistant strains .

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(8-18-2)16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMSHJONFFOUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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